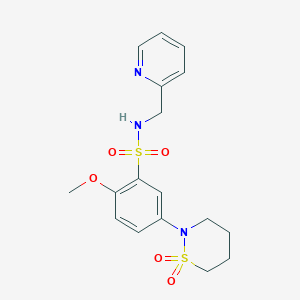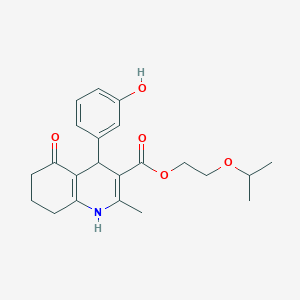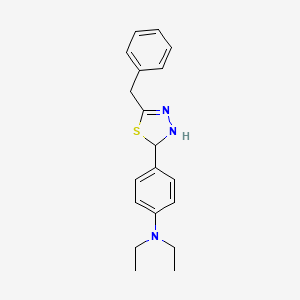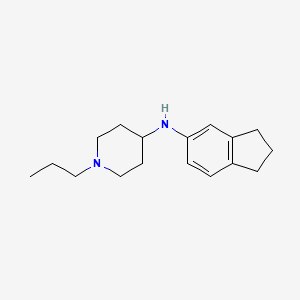![molecular formula C23H20F3N3O4 B5012918 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as MN-18, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. MN-18 is a potent agonist of the cannabinoid receptor CB1 and CB2, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. When this compound binds to the CB1 or CB2 receptor, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can have a wide range of effects on the body, depending on the specific receptor and the location of the receptor in the body.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including the dose, route of administration, and the specific receptor that is activated. Some of the effects of this compound include pain relief, anti-inflammatory effects, appetite stimulation, and mood modulation. This compound has also been shown to have potential as an anticancer agent and a treatment for neuroinflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more targeted and specific way. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids in the body.
将来の方向性
There are several future directions for research on 1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and its potential applications. One area of interest is the development of this compound derivatives that have improved selectivity and potency for specific receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as in the treatment of neuroinflammatory disorders or as an anticancer agent. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and how it interacts with other signaling pathways in the body.
合成法
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 3-methoxy-2-naphthoyl chloride and 2-nitro-4-(trifluoromethyl)phenylpiperazine, which are reacted in the presence of a base to form this compound. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
科学的研究の応用
1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been used in several scientific studies to investigate the role of the endocannabinoid system in various physiological processes. One study found that this compound can induce apoptosis in cancer cells by activating the CB1 receptor, which suggests that this compound may have potential as an anticancer agent. Another study found that this compound can reduce inflammation in the brain by activating the CB2 receptor, which suggests that this compound may have potential as a treatment for neuroinflammatory disorders.
特性
IUPAC Name |
(3-methoxynaphthalen-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c1-33-21-13-16-5-3-2-4-15(16)12-18(21)22(30)28-10-8-27(9-11-28)19-7-6-17(23(24,25)26)14-20(19)29(31)32/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJKCMPDUFCPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)
![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)




![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)